Ethyl 2-amino-3-(2-thienylcarbonyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 2-amino-3-(2-thienylcarbonyl)-1-indolizinecarboxylate is a complex organic compound that features a unique structure combining an indolizine ring with a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(2-thienylcarbonyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-aminoindolizine-1-carboxylate with 2-thienylcarbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylcarbonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-amino-3-(2-thienylcarbonyl)-1-indolizinecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(2-thienylcarbonyl)-1-indolizinecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thienyl group and exhibit similar chemical reactivity.
Indolizine derivatives: Compounds with the indolizine ring structure also show comparable properties and applications.
Uniqueness: Ethyl 2-amino-3-(2-thienylcarbonyl)-1-indolizinecarboxylate is unique due to the combination of the indolizine and thienylcarbonyl groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N2O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-16(20)12-10-6-3-4-8-18(10)14(13(12)17)15(19)11-7-5-9-22-11/h3-9H,2,17H2,1H3 |
InChI Key |
GYTFPUWKKYTKKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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